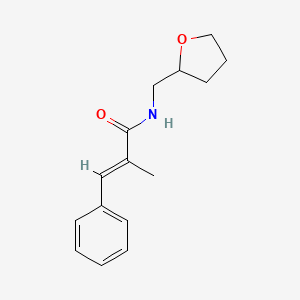![molecular formula C17H26N2O2 B5406854 N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as N-methyl-oxazepine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, it has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is not fully understood, but it has been suggested to act on the GABAergic system in the brain. It is believed to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reducing the likelihood of seizures. Additionally, it has been found to modulate the activity of glutamate receptors, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine has been found to exert various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been found to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is its potential as a lead compound for the development of new drugs for the treatment of neurological disorders and antimicrobial agents. Additionally, it has been found to exhibit low toxicity in animal models, making it a potential candidate for further development. However, one of the limitations of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine. One potential avenue is the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the antimicrobial properties of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine can be further explored for the development of new antimicrobial agents. Further research is also needed to understand the mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine and its potential interactions with other drugs.
Conclusion:
In conclusion, N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, or N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine, is a chemical compound that has potential applications in various scientific research areas. Its anticonvulsant, neuroprotective, and antimicrobial properties make it a potential candidate for the development of new drugs for the treatment of neurological disorders and antimicrobial agents. Further research is needed to fully understand the mechanism of action of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamidezepine involves the reaction of 4-methylphenethylamine with 2-bromo-1-(1,2-oxazinan-2-yl)propan-1-one. This reaction results in the formation of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide, which is then purified and characterized using various analytical techniques.
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-8-15(9-7-14)17(2,3)18-16(20)10-12-19-11-4-5-13-21-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDPZENAVRTZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylhexanamide](/img/structure/B5406773.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)

![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5406825.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5406872.png)
